N-(1-Fluoro-2-octanyl)acetamide
Description
N-(1-Fluoro-2-octanyl)acetamide is an acetamide derivative featuring a fluorine atom at the 1-position and an eight-carbon aliphatic chain (octanyl group) at the 2-position of the nitrogen atom. This structure combines the polar acetamide moiety with a hydrophobic fluorinated alkyl chain, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C10H20FNO |
|---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
N-(1-fluorooctan-2-yl)acetamide |
InChI |
InChI=1S/C10H20FNO/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
CZQJRTYZAPPVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CF)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fluoro-2-octanyl)acetamide typically involves the reaction of 1-fluoro-2-octanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Fluoro-2-octanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Fluoro-2-octanyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Fluoro-2-octanyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and substituent effects among N-(1-Fluoro-2-octanyl)acetamide and analogous compounds:
Key Observations:
- Fluorine vs. Chlorine/Bromine Substituents : Fluorine’s electronegativity and small atomic size enhance metabolic stability and lipophilicity compared to bulkier halogens like chlorine or bromine. This may improve bioavailability in aliphatic chains .
- Aliphatic vs.
- Heterocyclic Modifications: Pyridazinone or thiazole moieties (e.g., in ) introduce planar structures that enhance receptor binding, whereas aliphatic chains may favor interactions with lipid-rich environments.
Enzyme Inhibition
- MAO and Cholinesterase Inhibitors: N-[5-(acetyloxy)-2-(4-chlorophenyl)quinoxalin-7-yl]acetamide (IC50 = 0.028 mM for MAO-A) demonstrates the importance of aromatic and halogen substituents in enzyme inhibition . In contrast, the target compound’s aliphatic chain may limit such interactions but could target lipid-associated enzymes.
- FPR Agonists: Pyridazinone-containing acetamides (e.g., ) activate FPR2 receptors, suggesting that the acetamide backbone is critical for receptor engagement. The target’s fluorine substituent might modulate agonist activity through steric or electronic effects.
Antimicrobial and Antifungal Activity
Physicochemical Properties
- Crystallinity : Electron-withdrawing groups (e.g., trichloro in ) stabilize crystal lattices. The target’s fluorine and flexible octanyl chain may reduce crystallinity, favoring amorphous solid forms.
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